2-(4-amino-1H-pyrazol-1-yl)acetohydrazide
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Overview
Description
2-(4-amino-1H-pyrazol-1-yl)acetohydrazide is an organic compound with the molecular formula C5H9N5O. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms.
Preparation Methods
The synthesis of 2-(4-amino-1H-pyrazol-1-yl)acetohydrazide can be achieved through several routes. One common method involves the nucleophilic substitution reaction of hydroxymethyl-4-amino-1H-pyrazole with hydrazine hydrate under controlled conditions[3][3]. The reaction typically occurs in an organic solvent such as ethanol or dimethylformamide, and the product is purified through recrystallization.
Chemical Reactions Analysis
2-(4-amino-1H-pyrazol-1-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dimethylformamide), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .
Scientific Research Applications
2-(4-amino-1H-pyrazol-1-yl)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(4-amino-1H-pyrazol-1-yl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
2-(4-amino-1H-pyrazol-1-yl)acetohydrazide can be compared with other pyrazole derivatives, such as:
4-amino-1H-pyrazole: This compound is a simpler derivative with similar reactivity but lacks the hydrazide moiety.
1H-pyrazol-4-ylamine: Another related compound with similar applications but different structural features.
1H-pyrazole-4-amine: Similar to 4-amino-1H-pyrazole, it is used in various synthetic applications but does not contain the acetohydrazide group
The uniqueness of this compound lies in its combination of the pyrazole ring with the acetohydrazide moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-aminopyrazol-1-yl)acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O/c6-4-1-8-10(2-4)3-5(11)9-7/h1-2H,3,6-7H2,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXVBFYEGOEFQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)NN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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